{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is known for its mild conditions and broad substrate scope.
Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . This method is efficient and provides good yields.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including heterogeneous catalytic systems and ligand-free systems . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and various alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine and {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine .
Uniqueness
What sets {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine apart is its unique fluoroethyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H18FN3 |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H18FN3/c15-7-9-18-12-14(11-17-18)10-16-8-6-13-4-2-1-3-5-13/h1-5,11-12,16H,6-10H2 |
InChI Key |
YMCDGQXWQQBIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
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